Product packaging for 2,5-Dibromonaphtho[2,1-b]thiophene(Cat. No.:)

2,5-Dibromonaphtho[2,1-b]thiophene

Cat. No.: B370909
M. Wt: 342.05g/mol
InChI Key: IDLQSCUUDONJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromonaphtho[2,1-b]thiophene is a high-value brominated heterocyclic compound that serves as a versatile building block in advanced organic synthesis, particularly in the development of materials for electronic and pharmaceutical applications. Its structure incorporates a naphthothiophene core, a rigid, planar, and aromatic system known for enhancing stability and electronic properties in molecular designs . The bromine atoms at the 2 and 5 positions are ideal handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the straightforward construction of extended π-conjugated systems . This makes it an critical precursor for synthesizing organic semiconductors, conjugated polymers, and other functional materials used in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells . In medicinal chemistry, the thiophene moiety is a privileged structure found in numerous bioactive molecules and approved drugs, with reported activities including anti-inflammatory, anti-microbial, and anti-cancer properties . The naphtho[2,1-b]thiophene scaffold, in particular, is of significant interest in neurodegenerative disease research, as related benzothiophene derivatives have been investigated as modulators of Aβ42 aggregation for Alzheimer's disease studies . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br2S B370909 2,5-Dibromonaphtho[2,1-b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6Br2S

Molecular Weight

342.05g/mol

IUPAC Name

2,5-dibromobenzo[e][1]benzothiole

InChI

InChI=1S/C12H6Br2S/c13-10-6-11-9(5-12(14)15-11)7-3-1-2-4-8(7)10/h1-6H

InChI Key

IDLQSCUUDONJLD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(S3)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(S3)Br)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 2,5 Dibromonaphtho 2,1 B Thiophene

Approaches to the Naphtho[2,1-b]thiophene (B14763065) Core Synthesis

The foundational step in producing 2,5-Dibromonaphtho[2,1-b]thiophene is the creation of the naphtho[2,1-b]thiophene scaffold. This can be accomplished through several effective methods, including cyclization and annulation reactions.

Cyclization Reactions for Naphthothiophene Scaffolds

Cyclization reactions are a cornerstone in the synthesis of the naphtho[2,1-b]thiophene core. One common method involves the condensation of 2-naphthol (B1666908) with thioglycolic acid, which then undergoes cyclization and dehydration to form the thiophene (B33073) ring fused to the naphthalene (B1677914) system. ontosight.ai Another approach is the palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones. clockss.org This method has proven effective in producing benzo[b]naphtho[2,3-d]thiophene-6,11-diones, which are structurally related to the desired naphthothiophene core. clockss.org

Furthermore, a one-pot synthesis has been developed starting from 2-bromo-1,4-naphthoquinone and alkynes. This reaction proceeds through the formation of 2-(R-ethynyl)-1,4-naphthoquinones, which then react with sodium thiosulfate (B1220275) to yield 2-R-naphtho[2,3-b]thiophene-4,9-diones via C-H sulfuration and subsequent cyclization. nih.gov

Annulation and Fused-Ring Formation Strategies

Annulation strategies provide another powerful route to the naphtho[2,1-b]thiophene scaffold. These methods involve the construction of the thiophene ring onto a pre-existing naphthalene structure. A notable example is the trisulfur (B1217805) radical anion (S3•−)-triggered stitching thienannulation. researchgate.netrsc.org This domino protocol allows for the formation of multiple carbon-sulfur bonds in a single step, leading to the construction of fused thiophene systems. researchgate.net

Another effective annulation approach involves two consecutive thiophene-annulation reactions starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents. acs.org This method is particularly useful for creating unsymmetrical thienoacene-based structures. acs.org Additionally, a copper-catalyzed, TEMPO-mediated cross-dehydrogenative thienannulation has been developed for the synthesis of 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones from β-naphthols and α-enolic dithioesters. acs.org

Regioselective Bromination Techniques for Naphthothiophene Derivatives

Once the naphtho[2,1-b]thiophene core is synthesized, the next critical step is the regioselective introduction of bromine atoms at the 2 and 5 positions. The reactivity of the naphtho[2,1-b]thiophene system dictates the positions of electrophilic substitution. Studies have shown that electrophilic attacks, such as bromination, on the unsubstituted naphtho[2,1-b]thiophene primarily occur at the 2-position. rsc.org

To achieve dibromination at the 2 and 5 positions, specific strategies are required. One approach involves the direct bromination of the naphtho[2,1-b]thiophene core under controlled conditions. For instance, the bromination of 1-methylnaphtho[2,1-b]thiophene occurs at the 2-position, while the bromination of 2-methylnaphtho[2,1-b]thiophene takes place at the 5-position. rsc.org This suggests that the presence and position of substituents can direct the bromination to the desired locations.

A general method for the regioselective bromination of arenes, which can be applied to naphthothiophene derivatives, utilizes a triphosgene-oxidized bromide system. sci-hub.se This method has shown excellent para-regioselectivity for alkoxyl and hydroxyl-substituted arenes. sci-hub.se Another technique involves the use of N-bromosuccinimide (NBS) in a suitable solvent, which is a common reagent for the selective bromination of aromatic compounds.

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry offers advanced catalytic methods that can streamline the synthesis of this compound, providing higher efficiency and selectivity.

Palladium-Catalyzed Synthetic Routes for Dibrominated Naphthothiophenes

Palladium catalysis is a versatile tool in the synthesis of complex organic molecules. A key application is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, 2,5-dibromothiophene (B18171) can be coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst to form 2,5-bis(4-cyanophenyl)thiophene, a precursor to other functionalized thiophenes. nih.gov This highlights the utility of palladium catalysts in forming C-C bonds with brominated thiophenes.

Palladium-catalyzed cyclization reactions are also highly effective. For instance, the synthesis of brominated indoles has been achieved through a palladium(0)-catalyzed C-N bond-forming reaction of polyhalogenated substrates. researchgate.net Similarly, palladium-catalyzed intramolecular C-H arylation can be used to construct fused ring systems. rsc.org Naphthothiophenes can be prepared from 2,3-dibromothiophenes in two steps using one-pot Suzuki/Sonogashira coupling reactions followed by intramolecular alkyne-carbonyl metathesis. researchgate.net

Catalyst SystemReactantsProductReference
Pd(OAc)2 / PPh32,5-dibromothiophene, 4-cyanophenylboronic acid2,5-bis(4-cyanophenyl)thiophene nih.gov
Pd(0) catalystPolyhalogenated substratesBrominated indoles researchgate.net
Pd catalyst2,3-dibromothiophenesNaphthothiophenes researchgate.net

Metal-Free Synthetic Pathways and their Applicability to Brominated Thiophenes

While metal-catalyzed reactions are powerful, metal-free alternatives are gaining attention due to their potential for reduced cost and toxicity. A notable metal-free approach for thiophene synthesis involves the reaction of 1,3-diynes with sodium sulfide. researchgate.net Another method utilizes a trisulfur radical anion (S3•−) generated from elemental sulfur and a base to react with alkynols, forming substituted thiophenes. organic-chemistry.org

A transition-metal-free approach for the synthesis of 3-borylated thiophenes has been reported, which can then undergo further functionalization, including bromination. acs.orgnih.gov This method uses B-chlorocatecholborane to activate an alkyne, leading to cyclization and the formation of a borylated thiophene. acs.orgnih.gov These borylated intermediates are amenable to various downstream reactions, including C-C bond formation and bromination. acs.orgnih.gov

ReactantsReagentsProductReference
1,3-diynesNa2SThiophenes researchgate.net
AlkynolsS8 / BaseSubstituted thiophenes organic-chemistry.org
(Z)-organylthioenyneB-chlorocatecholborane3-borylated thiophenes acs.orgnih.gov

Reactivity and Advanced Functionalization of 2,5 Dibromonaphtho 2,1 B Thiophene

Carbon-Carbon Cross-Coupling Reactions for Molecular Engineering

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and 2,5-dibromonaphtho[2,1-b]thiophene is an excellent substrate for these transformations. mit.edursc.org The differential reactivity of the two bromine atoms can, in some cases, allow for selective or sequential functionalization.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net This reaction is particularly valuable for the arylation and alkylation of this compound, leading to the synthesis of materials with tailored electronic and photophysical properties.

The double Suzuki-Miyaura cross-coupling of dibromothiophenes with various (hetero)arylboronic acids has been successfully demonstrated using a simple and inexpensive catalytic system of Pd(OAc)₂/PPh₃ in 95% EtOH. researchgate.net This method allows for the synthesis of diarylthiophenes, which are useful in the creation of metal-organic frameworks (MOFs), in moderate to excellent yields. researchgate.net The use of a slight excess of the boronic acid helps to suppress the formation of side products and simplifies purification. researchgate.net

For instance, the Suzuki-Miyaura coupling of 2,5-dibromothiophene (B18171) with 4-cyanophenylboronic acid has been used to synthesize the key intermediate di-nitrile in the preparation of 2,5-bis(4-amidinophenyl)thiophene derivatives, which have shown inhibitory activity against botulinum neurotoxin. nih.gov Similarly, 2,5-diisopropenylthiophene has been synthesized via a double Suzuki-Miyaura cross-coupling reaction of 2,5-dibromothiophene. nih.gov

The development of efficient catalysts for sterically demanding aryl-alkyl Suzuki-Miyaura couplings has expanded the scope of this reaction. rsc.org For example, a Pd-AntPhos catalyst has demonstrated high reactivity and a broad substrate scope for the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, overcoming the challenge of β-hydride elimination. rsc.org While not specific to this compound, these advancements suggest the potential for introducing bulky alkyl groups at the 2 and 5 positions.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dibromothiophenes

Dibromo-SubstrateBoronic Acid/EsterCatalyst SystemProductYield (%)Reference
2,5-Dibromothiophene4-Cyanophenylboronic acidNot specified4,4'-(Thiophene-2,5-diyl)dibenzonitrile94 nih.gov
2,5-DibromothiopheneIsopropenylboronic acid pinacol (B44631) esterPd(PPh₃)₄, KOH2,5-DiisopropenylthiopheneNot specified nih.gov
2,5-Dibromothiophene(Hetero)arylboronic acidsPd(OAc)₂/PPh₃2,5-DiarylthiophenesModerate to Excellent researchgate.net
2,5-Dibromothieno[3,2-b]thiophene (B1273552)4-Dodecylphenylboronic acidPd(PPh₃)₄2,5-Bis(4-dodecylphenyl)thieno[3,2-b]thiopheneNot specified mdpi.com

The Stille coupling reaction, which pairs an organotin compound with an organic halide, is another powerful palladium-catalyzed method for creating C-C bonds. wikipedia.orglibretexts.org It offers a broad substrate scope and is tolerant of a wide range of functional groups. libretexts.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org

Stille coupling has been effectively used for the functionalization of dibrominated thiophene (B33073) derivatives. For example, 2,5-bis(trimethylstannyl)tellurophene has been synthesized and utilized in Stille cross-coupling reactions with aryl iodides to produce 2,5-diaryltellurophenes. researchgate.netlookchem.com The optimal conditions for these reactions often involve a mixed catalyst system of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, with cesium fluoride (B91410) as an additive, in N,N-dimethylformamide. researchgate.net

In the synthesis of thieno[3,2-b]thiophene (B52689) derivatives, the Stille coupling of 2,5-dibromothieno[3,2-b]thiophene with tributyl(thiophen-2-yl)stannane, catalyzed by tetrakis(triphenylphosphine)palladium(0), afforded 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) in 63% yield. mdpi.com This demonstrates the utility of Stille coupling for introducing thiophene units, which can extend the π-conjugation of the resulting molecule.

Recoverable palladium catalysts have been developed for Stille reactions, which is advantageous for industrial applications. mdpi.com For instance, a fluorous-tagged palladium complex has been shown to be effective and recyclable in the Stille arylation of vinyl tributyltin with aryl halides. mdpi.com

Table 2: Examples of Stille Coupling Reactions with Dibromo- and Distannyl-thiophenes

SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
2,5-Dibromothieno[3,2-b]thiopheneTributyl(thiophen-2-yl)stannanePd(PPh₃)₄2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene63 mdpi.com
2,5-Bis(trimethylstannyl)telluropheneAryl iodidesPd(PPh₃)₄, CuI, CsF2,5-DiaryltellurophenesNot specified researchgate.netlookchem.com

The Sonogashira coupling reaction provides a direct route for the introduction of alkyne functionalities onto aromatic rings by coupling a terminal alkyne with an aryl halide. gold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting aryl alkynes are valuable intermediates in organic synthesis and can be used to construct more complex architectures, including conjugated polymers and macrocycles.

The Sonogashira coupling has been successfully applied to dibrominated aromatic compounds. For instance, various 4,7-dibromobenzo[b]thiophene derivatives have been synthesized, and their terminal alkyne moiety can be introduced via Sonogashira cross-coupling. elsevierpure.com While specific examples for this compound are not detailed in the provided context, the general applicability of the Sonogashira reaction to aryl bromides suggests its feasibility for this substrate. nih.govrsc.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain applications. organic-chemistry.org Furthermore, nickel-catalyzed Sonogashira-type reactions have emerged as a viable alternative to palladium-based systems for the coupling of terminal alkynes with aryl halides. nih.gov

Table 3: General Conditions for Sonogashira Coupling of Aryl Halides

Aryl HalideAlkyneCatalyst SystemBaseSolventReference
Aryl BromideTerminal AlkynePd Complex, Cu(I) co-catalystAmineVarious gold-chemistry.orgorganic-chemistry.org
Aryl Iodide/BromideTerminal AlkyneNiCl₂, 1,10-phenanthrolineCs₂CO₃DMAc nih.gov

Beyond the well-established Suzuki, Stille, and Sonogashira reactions, other palladium-catalyzed C-C bond-forming reactions have been developed and could potentially be applied to this compound. For instance, palladium-catalyzed direct arylation of heteroarenes via C-H bond activation has become a powerful tool for creating C-C bonds with high atom economy. nih.gov This method has been used for the 2,5-diheteroarylation of 2,5-dibromothiophene derivatives, providing access to 2,5-diheteroarylated thiophenes in moderate to good yields. nih.gov

Heteroatom Coupling Reactions

The bromine atoms of this compound also facilitate the formation of bonds between carbon and heteroatoms, such as nitrogen, through cross-coupling reactions.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orgnih.gov This reaction is particularly useful in polymer synthesis, allowing for the incorporation of nitrogen-containing monomers into polymer backbones. The reaction typically requires high temperatures, but modern advancements have led to milder reaction conditions. organic-chemistry.orgmdpi.com

The Ullmann coupling has been employed in the synthesis of various nitrogen-containing compounds and polymers. nih.gov Although specific examples involving this compound are not provided in the search results, the general principles of the Ullmann reaction suggest its potential for creating C-N linkages at the 2 and 5 positions of the naphthothiophene core. This could be a valuable strategy for synthesizing novel polymers with interesting electronic and material properties. The mechanism of the Ullmann reaction is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and reductive elimination. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Pathways Beyond Halogenation

The reactivity of this compound in substitution reactions is dictated by the electronic properties of the fused aromatic system and the influence of the existing bromine substituents. The thiophene moiety generally increases the electron density of the aromatic system, making it susceptible to electrophilic attack, while the bromine atoms are deactivating, electron-withdrawing groups and act as leaving groups in nucleophilic substitutions.

Electrophilic Substitution:

While the bromine atoms deactivate the ring, electrophilic substitution on the naphtho[2,1-b]thiophene (B14763065) core is still possible, with the position of substitution being heavily influenced by directing groups already present on the ring. Studies on substituted naphtho[2,1-b]thiophenes show that electrophilic attacks such as nitration, formylation, and Friedel-Crafts acylation preferentially occur at available positions on the thiophene ring. rsc.org For instance, the presence of a methyl group at the 1-position directs incoming electrophiles to the 2-position, whereas a methyl group at the 2-position directs them to the 5-position. rsc.org

In the case of this compound, the 2- and 5-positions are already substituted. The 1-position is generally unreactive due to steric hindrance from the nearby 9-position in the naphthalene (B1677914) part of the molecule. rsc.org Therefore, further electrophilic substitution would likely be directed to the benzene (B151609) rings of the naphthalene moiety, though requiring harsher reaction conditions due to the deactivating effect of the bromo-substituted thiophene ring.

Common electrophilic substitution reactions beyond halogenation include:

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Acylation of the aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst.

Formylation: Introduction of a formyl group (-CHO), for example, through the Vilsmeier-Haack reaction. uoanbar.edu.iq

Metalation: Replacement of a hydrogen atom with a metal, often lithium, which can then be used for further functionalization by reacting with various electrophiles. rsc.orgchemicalbook.com

Interactive Data Table: Electrophilic Substitution on Substituted Naphtho[2,1-b]thiophenes This table summarizes the regioselectivity of various electrophilic substitution reactions on methyl-substituted naphtho[2,1-b]thiophene, providing insight into the directing effects on this ring system.

Starting MaterialReagent(s)Reaction TypePosition of Substitution
1-Methylnaphtho[2,1-b]thiopheneBr₂, CS₂Bromination2
1-Methylnaphtho[2,1-b]thiopheneHNO₃, Ac₂ONitration2 and 5 (9:1 ratio)
1-Methylnaphtho[2,1-b]thiophenePOCl₃, DMFFormylation2
1-Methylnaphtho[2,1-b]thiopheneAcCl, SnCl₄Acylation2
2-Methylnaphtho[2,1-b]thiopheneBr₂, CS₂Bromination5
2-Methylnaphtho[2,1-b]thiopheneHNO₃, Ac₂ONitration5

Data sourced from research on the influence of substituents in the thiophene ring. rsc.org

Nucleophilic Substitution:

The presence of two bromine atoms on the electron-rich thiophene ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. Thiophene rings are generally more reactive towards nucleophiles than their benzene counterparts. uoanbar.edu.iq The reaction typically proceeds via a stepwise addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed.

Electron-withdrawing groups on the thiophene ring can further facilitate this reaction by stabilizing the negative charge of the intermediate. nih.gov In this compound, the bromine atoms themselves are electron-withdrawing, activating the molecule for such substitutions.

Common nucleophilic substitution reactions could involve:

Alkoxylation/Aryloxylation: Substitution of a bromine atom with an alkoxy (-OR) or aryloxy (-OAr) group.

Amination: Displacement of a bromine atom by an amine nucleophile.

Thiolation: Introduction of a thiol group (-SR) by reacting with a thiolate nucleophile.

Cyanation: Substitution with a cyanide group (-CN), often using copper(I) cyanide. uoanbar.edu.iq

Computational studies on similar 2-methoxy-3-X-5-nitrothiophenes show that the reaction with a nucleophile like pyrrolidine (B122466) proceeds via the formation of a zwitterionic intermediate, followed by the elimination of the leaving group, a process that can be catalyzed by excess nucleophile. nih.gov

Investigation of Ring-Opening and Rearrangement Reactions in Fused Thiophene Systems

Fused thiophene systems, including naphthothiophenes, can undergo ring-opening and rearrangement reactions under specific conditions, often initiated by strong bases, organometallic reagents, or oxidative processes. These reactions can provide pathways to novel molecular scaffolds but can also be undesired side reactions during functionalization attempts.

Rearrangement Reactions:

A notable rearrangement occurs during the lithiation of brominated thiophenes. For instance, attempts to functionalize 3-bromonaphtho[2,3-b]thiophene via lithium-halogen exchange required a specific order of addition to prevent undesired rearrangement reactions. thieme-connect.comchemrxiv.org This is consistent with observations in simpler systems like 3-lithiobenzothiophene, which is known to isomerize to the more thermodynamically stable 2-lithiobenzothiophene upon warming. chemrxiv.org This suggests that a similar bromine-lithium exchange at the 5-position of this compound could potentially lead to rearrangement if not performed at low temperatures.

Thio-Claisen rearrangement is another important reaction for synthesizing fused thiophene derivatives, involving the rearrangement of S-allyl or S-propargyl ethers of hydroxy-fused thiophenes. rsc.org

Ring-Opening Reactions:

Ring-opening of the thiophene moiety in fused systems is a known, though less common, process. It can be triggered by reaction with strong nucleophiles or organometallic reagents. For example, 3-lithiobenzothiophene has been reported to undergo ring-opening upon warming. chemrxiv.org A more direct example is the ring-opening of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene when treated with aryllithium reagents. amanote.com This indicates that the thiophene ring in such fused systems is susceptible to cleavage under strongly nucleophilic conditions.

Oxidative processes can also lead to ring-opening. The oxidation of thiophene itself can form a thiophene-2,3-epoxide, which then rapidly rearranges to thiophen-2-one, demonstrating a pathway involving ring transformation. wikipedia.org While this specific reaction has not been documented for naphtho[2,1-b]thiophene, it highlights a potential reactivity pathway for the fused thiophene ring under oxidative conditions.

Interactive Data Table: Conditions Leading to Rearrangement or Ring-Opening in Fused Thiophenes This table outlines specific examples from the literature where rearrangement or ring-opening has been observed in thiophene-based fused systems.

Compound FamilyReagents/ConditionsObserved ReactionReference
3-Bromonaphtho[2,3-b]thiophenen-BuLi (Incorrect addition order)Undesired rearrangement thieme-connect.comchemrxiv.org
3-LithiobenzothiopheneWarming of the reaction mixtureIsomerization and ring-opening chemrxiv.org
2,5-Dioctyldithieno[2,3-b:3',2'-d]thiopheneAryllithium reagentsThiophene ring-opening amanote.com
ThiopheneTrifluoroperacetic acidOxidation and rearrangement wikipedia.org

Advanced Spectroscopic and Structural Characterization of 2,5 Dibromonaphtho 2,1 B Thiophene and Its Derivatives

Spectroscopic Analysis for Electronic and Molecular Properties

Spectroscopic techniques are indispensable for elucidating the fundamental characteristics of novel organic materials. For 2,5-dibromonaphtho[2,1-b]thiophene and its analogs, a combination of high-resolution and advanced spectroscopic methods is employed to build a complete picture of their structure-property relationships.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to confirm the precise arrangement of atoms within the this compound framework and its derivatives. rsc.org

In a representative ¹H NMR spectrum of a naphtho[2,1-b]thiophene (B14763065) derivative, the aromatic protons typically appear as multiplets in the downfield region, with their chemical shifts and coupling constants providing information about their connectivity and spatial relationships. For instance, in a study of naphtho[2,3-b]thiophene (B1219671) derivatives, aromatic protons were observed in the range of δ 7.45-8.19 ppm. rsc.orgrsc.org Similarly, for styryl-thiophene benzylamines, the aromatic protons of the thiophene (B33073) and phenyl rings resonate at distinct chemical shifts, allowing for their specific assignment. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of individual carbons within the fused ring system. For example, in naphtho[2,3-b]thiophene derivatives, the carbon signals can be assigned based on their chemical shifts and through correlation experiments like HMQC and HMBC. rsc.orgredalyc.org The presence of bromine atoms in this compound would be expected to induce notable shifts in the ¹³C NMR spectrum of the directly attached and adjacent carbon atoms.

Table 1: Representative NMR Data for Naphtho[2,1-b]thiophene Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N-(4-fluorobenzyl)naphtho[2,1-b]thiophen-8-amine7.36–6.46 (m, aromatic H), 4.31 (s, CH₂), 4.13 (s, NH)145.9, 141.5, 140.2, 133.5, 128.9, 128.4, 127.4, 126.5, 126.1, 125.4, 124.4, 123.8, 120.1, 112.0, 46.7 mdpi.com
3-Thiophenecarboxylic acid8.19 (dd), 7.49 (dd), 7.45 (dd)Not specified rsc.org
Dimethyl [2,2′:5′,2′′-terthiophene]-3,3′′-dicarboxylate7.49 (d), 7.41 (s), 7.21 (d)163.6, 142.9, 136.2, 130.7, 129.3, 127.7, 124.3, 51.9 rsc.org

This table presents a selection of NMR data for related compounds to illustrate typical chemical shift ranges. The exact values for this compound may differ.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound with high accuracy. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the elemental composition. thermofisher.comchromatographyonline.com This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

For this compound, HRMS would be used to verify the presence of two bromine atoms by observing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) and by matching the experimentally measured accurate mass with the theoretically calculated mass for the molecular formula C₁₂H₆Br₂S. The technique is routinely used for the characterization of new thiophene-containing compounds. rsc.orgrsc.orgsemanticscholar.orgmdpi.comclockss.org For example, in the synthesis of a naphtho[2,3-b]thiophene derivative, APCI(+)-HRMS was used to confirm the molecular formula C₆₂H₇₂S₃ by matching the calculated m/z of 913.4869 with the found value of 913.4832 for the [M+H]⁺ ion. rsc.org

Table 2: HRMS Data for Representative Thiophene Derivatives

CompoundIonization ModeCalculated m/zFound m/zReference
N-(4-fluorobenzyl)naphtho[2,1-b]thiophen-8-amineESINot specified319 (100%) semanticscholar.org
3-Benzoyl-2-methylthio-naphtho[2,3-b]thiophene-4,9-dioneNot specifiedNot specifiedNot specified rsc.org
Naphtho[2,1-b:6,5-b']diphosphole derivativeNot specifiedNot specifiedNot specified kyoto-u.ac.jp
2,5-bis(p-N,N-diethylaminostyryl)thiopheneNot specifiedNot specifiedNot specified chem-soc.si

This table provides examples of how HRMS is applied to related compounds. The specific data for this compound would need to be experimentally determined.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. These methods are complementary and can be used to identify characteristic bond stretches, bends, and other vibrational modes.

For this compound, IR and Raman spectroscopy would be expected to reveal characteristic peaks for the aromatic C-H stretching and bending vibrations, as well as vibrations associated with the fused thiophene and naphthalene (B1677914) ring systems. The C-Br stretching vibrations would also be observable, typically in the lower frequency region of the spectrum. The IR spectra of naphtho[2,3-b]thiophene-4,9-dione derivatives have been recorded to identify key functional groups. rsc.org The vibrational properties of thiophene and its derivatives are influenced by factors such as substitution patterns and intermolecular interactions. For instance, studies on the vibrational bandwidth of nitro groups in related compounds have shown sensitivity to the local environment. researchgate.net

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic structure of conjugated molecules like this compound. msu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic transitions. researchgate.net

The UV-Vis spectrum of this compound would be expected to show strong absorption bands corresponding to π-π* transitions within the extended aromatic system. The position and intensity of these bands are influenced by the degree of conjugation and the presence of substituents. For example, the absorption spectra of various naphtho-thiophene benzylamines show maxima in the range of 245-310 nm, which are assigned to HOMO→LUMO and other electronic transitions. mdpi.comsemanticscholar.org The introduction of bromine atoms can cause a red-shift (bathochromic shift) in the absorption spectrum.

From the onset of the absorption spectrum, the optical band gap (E_g^opt) of the material can be estimated. This is a crucial parameter for applications in organic electronics. For a naphtho[2,1-b:3,4-b']dithiophene-based polymer, the absorption spectrum spanned from 300 to 600 nm, with a maximum at 492 nm. rsc.org

Table 3: UV-Visible Absorption Data for Naphtho[2,1-b]thiophene Derivatives

CompoundSolventλ_max (nm)Optical Band Gap (eV)Reference
N-(thiophen-2-ylmethyl)naphtho[2,1-b]thiophen-8-amineACN310, 256, 245Not specified semanticscholar.org
PNDT-BTN (a naphtho[2,1-b:3,4-b']dithiophene-based polymer)Not specified492Not specified rsc.org
2,5-bis(p-N,N-diethylaminostyryl)thiopheneTHFNot specifiedNot specified chem-soc.si

This table illustrates the type of data obtained from UV-Vis spectroscopy for related compounds.

Photoluminescence (PL) and time-resolved fluorescence spectroscopy provide insights into the fate of the molecule after it has been electronically excited. These techniques measure the emission of light from the excited state and the timescale over which this emission occurs, revealing information about the excited state lifetime and the efficiency of radiative and non-radiative decay pathways. nih.gov

For this compound and its derivatives, the fluorescence spectrum would show emission at longer wavelengths than the absorption. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the radiative decay process. Thiophene derivatives often exhibit interesting photophysical properties, with fluorescence quantum yields that can be tuned by chemical modification. nih.gov For instance, some thiophene-based compounds have fluorescence quantum yields of around 40% with lifetimes of approximately 1 ns. chem-soc.si

Time-resolved fluorescence measurements can elucidate the dynamics of the excited state. acs.org For some benzo[b]naphthothiophene derivatives, the excited state relaxes to the ¹ππ* minimum in tens of picoseconds or undergoes intersystem crossing to the triplet state in a timeframe of 500 ps to 1.1 ns. nih.govresearchgate.net The presence of heavy atoms like bromine in this compound could enhance the rate of intersystem crossing due to the heavy-atom effect, potentially leading to a lower fluorescence quantum yield and a shorter fluorescence lifetime.

Table 4: Photoluminescence Data for Naphtho[2,1-b]thiophene Derivatives

CompoundExcitation Wavelength (nm)Emission Maximum (nm)Fluorescence Quantum Yield (%)Fluorescence Lifetime (ns)Reference
Benzo[b]naphtho[1,2-d]thiophene350Not specified1.2 - 2.70.72 - 0.73 nih.gov
Benzo[b]naphtho[2,3-d]thiophene365Not specified1.2 - 2.70.53 - 0.57 nih.gov
2,5-bis(p-N,N-diethylaminostyryl)thiopheneNot specified~530~40~1 chem-soc.si

This table provides examples of photoluminescence data for related compounds.

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, providing information about their ability to accept or donate electrons. libretexts.orgals-japan.com From the CV data, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. These energy levels are critical for determining the suitability of a material for use in electronic devices. rsc.org

For this compound, the CV would reveal the potentials at which the compound is oxidized and reduced. The onset potentials of these processes are related to the HOMO and LUMO energy levels, respectively. The introduction of electron-withdrawing bromine atoms would be expected to lower both the HOMO and LUMO energy levels, making the compound more difficult to oxidize and easier to reduce. In a study of a naphtho[2,1-b:3,4-b']dithiophene-based polymer, the HOMO and LUMO levels were determined to be -5.56 eV and -3.48 eV, respectively. rsc.org The difference between the HOMO and LUMO levels provides an electrochemical band gap, which can be compared with the optical band gap obtained from UV-Vis spectroscopy.

Table 5: Electrochemical Data for Naphtho[2,1-b]thiophene Derivatives

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Reference
PNDT-BTN (a naphtho[2,1-b:3,4-b']dithiophene-based polymer)-5.56-3.482.08 rsc.org
2,6-bis(3,6-dihexyl-thieno[3,2-b]thiophen-2-yl)benzo[1,2-d:4,5-d′]bis(thiazole)-5.7-2.92.8 acs.org
Naphtho[2,1-b:6,5-b']diphosphole derivative--2.74 kyoto-u.ac.jp

This table presents electrochemical data for related compounds to illustrate the parameters that can be determined.

X-ray Crystallography for Precise Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. kaust.edu.sanih.gov This technique exploits the diffraction of X-rays by the ordered lattice of atoms within a crystal to generate a unique diffraction pattern. From this pattern, a detailed model of the electron density and, consequently, the precise position of each atom in the molecule and the crystal can be calculated. kaust.edu.sa This provides unparalleled insight into the molecule's solid-state conformation, bond lengths, bond angles, and the intermolecular forces that govern its crystal packing. Current time information in Bangalore, IN.

Leveraging Bromine Anomalous Scattering for Enhanced Phase Determination in Crystal Structures

A fundamental challenge in X-ray crystallography is the "phase problem." While the diffraction experiment measures the intensities (amplitudes) of the diffracted X-ray waves, it does not directly provide their phases. rsc.org Both amplitude and phase information are required to calculate the electron density map and solve the crystal structure. kaust.edu.sa

One powerful technique to overcome this is Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Diffraction (SAD) phasing, which utilizes the phenomenon of anomalous scattering. rsc.orgnih.gov When the energy of the incident X-rays is close to an absorption edge of a specific atom in the crystal, that atom scatters the X-rays with a phase shift. rsc.orgsemanticscholar.org This effect, known as anomalous scattering, can be exploited to determine the phases.

The bromine atoms in this compound make it an excellent candidate for this method. The K-absorption edge of bromine (approximately 13.47 keV or 0.92 Å) is readily accessible using synchrotron X-ray sources. semanticscholar.orgnajah.edu By collecting diffraction data at multiple wavelengths around this absorption edge (MAD) or at a single wavelength where the anomalous signal is strong (SAD), the small intensity differences in the diffraction pattern (known as Bijvoet differences) can be measured. najah.edugoogle.com These differences are then used to locate the positions of the bromine atoms, and this substructure information provides the crucial initial phases needed to solve the entire crystal structure. nih.govgoogle.com

The key advantages of using bromine for anomalous phasing include:

Strong Signal: Bromine provides a significant anomalous signal, making phase determination robust. semanticscholar.org

Covalent Incorporation: As part of the molecule, the bromine atoms are ordered within the crystal, unlike heavy atoms soaked into the crystal, which can be disordered.

Accessible Energy: The bromine K-edge is in a convenient energy range for most synchrotron beamlines. najah.edu

This method is particularly valuable for solving the structures of novel molecules where a molecular replacement model is not available. nih.gov

Analysis of Intermolecular Interactions, Crystal Packing, and Molecular Conformations

The way molecules arrange themselves in a crystal is dictated by a variety of intermolecular interactions, which collectively determine the final crystal packing and the conformation of the molecule in the solid state. rsc.org For this compound, several types of interactions are expected to be significant.

Halogen Bonding: A prominent interaction involving the bromine atoms is halogen bonding. This occurs when a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile like a heteroatom (S, N, O) or a π-electron system. In the crystal structure of a brominated thiophene derivative, it is plausible to find Br···S or Br···π(ring) interactions that help direct the supramolecular assembly.

π-π Stacking: The planar, electron-rich naphtho[2,1-b]thiophene core is prone to π-π stacking interactions. These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. The presence of bulky bromine atoms can influence this stacking, potentially leading to a "slipped" or anti-parallel arrangement to minimize steric hindrance while maximizing attractive forces. rsc.org

The conformation of the this compound molecule itself is expected to be largely planar due to the fused aromatic ring system. However, minor distortions from planarity can occur due to steric strain induced by the bromine substituents, a phenomenon observed in other substituted polycyclic aromatic hydrocarbons. rsc.org

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Halogen BondingC-BrS (thiophene)< 3.35Directional; influences molecular alignment.
Halogen BondingC-Brπ-system (aromatic ring)< 3.5Contributes to packing and electronic properties.
π-π StackingAromatic RingAromatic Ring3.3 - 3.8Major cohesive force in aromatic systems.
C-H···πC-HAromatic Ring~2.9Stabilizes layered structures.
C-H···BrC-HBr~3.0Contributes to overall lattice energy.

Computational Chemistry Investigations of 2,5 Dibromonaphtho 2,1 B Thiophene

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

DFT has become a standard method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

Ground State Geometries and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 2,5-Dibromonaphtho[2,1-b]thiophene, this would involve calculating bond lengths, bond angles, and dihedral angles. Given the fused ring structure, the molecule is expected to be largely planar. However, the presence of the bulky bromine atoms could introduce slight distortions from perfect planarity. Conformational analysis would explore any potential rotational isomers, although the rigidity of the fused system limits such possibilities.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy reflects its electron-accepting propensity. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties, including its conductivity and optical characteristics. For organic semiconductors, a smaller HOMO-LUMO gap is often desirable. The introduction of bromine atoms, being electron-withdrawing, would be expected to influence the energies of these frontier orbitals compared to the unsubstituted naphtho[2,1-b]thiophene (B14763065).

Electron Density Distribution and Electrostatic Potential Mapping

Analysis of the electron density distribution would reveal how electrons are shared across the molecular framework. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would likely show negative potential around the electronegative bromine and sulfur atoms and positive potential around the hydrogen atoms of the aromatic rings. This information is vital for predicting intermolecular interactions and reactivity.

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule. This provides a quantitative measure of the charge distribution and the polarity of different bonds within the molecule. The analysis would quantify the electron-withdrawing effect of the bromine substituents on the naphthothiophene core.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excitation Phenomena

TD-DFT is an extension of DFT used to study the excited states of molecules and predict their optical properties.

Simulation of UV-Visible Absorption Spectra and Electronic Excitations

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible absorption spectrum of a molecule. This would predict the wavelengths at which this compound absorbs light. The analysis would also identify the nature of these electronic transitions, such as π-π* transitions, which are common in conjugated aromatic systems. These theoretical spectra are invaluable for interpreting experimental results and understanding the photophysical properties of the compound.

No Published Computational Chemistry Investigations Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific computational chemistry studies detailing the photoinduced electron transfer mechanisms, electronic coupling, theoretical reactivity, or molecular dynamics of this compound have been identified. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The inquiry sought an in-depth analysis of the computational aspects of this compound, a specific polycyclic aromatic thiophene (B33073) derivative. The requested article structure was highly specific, focusing on advanced computational chemistry topics. However, the foundational research required to populate these sections appears to be absent from the public domain.

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. Investigations into photoinduced electron transfer (PET) mechanisms would typically involve quantum mechanical calculations to map out excited state potential energy surfaces and determine the pathways and efficiencies of electron transfer processes. Similarly, the study of electronic coupling provides insight into how different parts of a molecule interact electronically, which is crucial for designing materials for electronic applications.

Theoretical predictions of reactivity and mechanistic pathways often employ density functional theory (DFT) to calculate molecular orbitals and reaction energy profiles, identifying the most likely sites for chemical reactions and the step-by-step processes involved. Molecular dynamics simulations are used to model the dynamic behavior of molecules in condensed phases, providing a picture of how these molecules move, interact, and organize themselves in liquids or solids over time.

While general computational methodologies for these types of investigations are well-established, and studies on related thiophene-containing molecules exist, specific data and detailed research findings for this compound are not available. The creation of data tables and a thorough discussion of research findings, as requested, would necessitate the fabrication of data, which falls outside the scope of scientifically sound and factual reporting.

Therefore, until such research is conducted and published by the scientific community, a detailed article on the computational chemistry of this compound, as outlined in the user's request, cannot be accurately generated.

Applications of 2,5 Dibromonaphtho 2,1 B Thiophene in Advanced Materials

Role as a Key Building Block in Conjugated Polymers and Oligomers

The unique structure of 2,5-Dibromonaphtho[2,1-b]thiophene, featuring a fused aromatic system, makes it an excellent building block for creating polymers with desirable electronic and physical properties. The bromine atoms at the 2 and 5 positions provide reactive sites for polymerization reactions, such as Suzuki and Stille coupling, enabling the formation of high-molecular-weight conjugated polymers. These polymers are integral to the advancement of organic electronics.

The synthesis of poly(naphthothiophene) systems using this compound as a monomer allows for the creation of materials with extended π-conjugation. This extended conjugation is crucial for efficient charge transport, a key requirement for semiconductor materials used in electronic devices. Researchers have focused on designing polymers where the naphthothiophene unit is copolymerized with other aromatic or heteroaromatic units to fine-tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, the palladium-catalyzed Suzuki polycondensation of 2,5-thiophenebis(boronic acid) derivatives with aryl dibromides, a reaction type applicable to dibromonaphthothiophene, has been shown to produce high molecular weight thiophene-containing conjugated polymers. rsc.org The resulting polymers exhibit good solubility and processability, which are important for fabricating thin-film devices.

A prominent strategy in the design of high-performance organic electronic materials is the creation of donor-acceptor (D-A) copolymers. In this architecture, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. This design facilitates intramolecular charge transfer, which can lead to a reduction in the bandgap of the material and enhanced absorption in the visible and near-infrared regions of the electromagnetic spectrum. mdpi.com

The naphtho[2,1-b]thiophene (B14763065) moiety can act as a donor unit in such polymers. By copolymerizing this compound with various electron-accepting monomers, a wide range of D-A polymers with tailored optoelectronic properties can be synthesized. For example, copolymers incorporating naphthodipyrrolidone (NDP), an electron-deficient unit, have been synthesized and show potential for electronic device applications. mdpi.com

Furthermore, more complex Donor-Acceptor-Acceptor' (D-A-A') architectures have been explored. umich.edu These materials can exhibit even more finely tuned electronic properties, leading to improved performance in devices like organic solar cells. umich.edu

Development of Optoelectronic Materials

The unique electronic properties of polymers derived from this compound make them highly suitable for a variety of optoelectronic applications.

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on naphthothiophene derivatives are valued for their potential to act as emissive or charge-transporting layers. The ability to tune the bandgap and energy levels of these polymers allows for the generation of light of different colors. While specific device performance data for polymers solely derived from this compound is not extensively detailed in the provided context, the broader class of naphthothiophene-based polymers has shown promise in OLED applications. mdpi.com For example, two-dimensional conjugated polymers with donor-acceptor structures have been shown to emit light in the yellow-red region of the visible spectrum, with one such polymer achieving a maximum luminescence of 55,100 cd/m². mdpi.com

Polymers derived from this compound are particularly promising for use in the active layer of organic photovoltaic (OPV) devices. In OPVs, these polymers typically function as the electron donor material, blended with an electron acceptor material (often a fullerene derivative or a non-fullerene acceptor). The broad absorption and appropriate energy levels of these polymers are critical for efficient light harvesting and charge separation.

The development of non-fullerene acceptors has significantly boosted the performance of OPVs. mdpi.com Naphthothiophene-based polymers, when paired with suitable acceptors, have demonstrated significant power conversion efficiencies (PCEs). For instance, a polymer based on a naphthodifuran (NDF) building block, which shares structural similarities with naphthothiophene, achieved a PCE of 5.22% when blended with PC61BM. rsc.org This device exhibited an open-circuit voltage (Voc) of 0.89 V, a short-circuit current density (Jsc) of 8.21 mA cm⁻², and a fill factor (FF) of 0.72. rsc.org

Performance of OPV Devices Utilizing Naphthothiophene-Related Polymers
Polymer SystemAcceptorVoc (V)Jsc (mA/cm²)FFPCE (%)
PNDFT-DTBTPC61BM0.898.210.725.22 rsc.org

Organic Field-Effect Transistors (OFETs) are a fundamental component of organic electronics, and the performance of these devices is highly dependent on the charge carrier mobility of the semiconductor material. Polymers and small molecules based on fused thiophene (B33073) rings, such as naphthothiophene, have demonstrated excellent performance in OFETs. nih.gov

Advanced Functional Materials Development

The unique structural and electronic properties of this compound, a molecule incorporating a fused naphthalene (B1677914) and thiophene ring system, make it a valuable building block for a variety of advanced functional materials. The presence of the electron-rich, planar naphthothiophene core, combined with the reactive bromo groups, allows for its integration into polymers and small molecules designed for specific high-performance applications. Research into this and structurally related compounds has demonstrated significant potential in fields ranging from optics to electronics.

High Refractive Index Materials

High refractive index polymers (HRIPs) are crucial for the miniaturization and enhanced performance of optical devices, including lenses, waveguides, and anti-reflective coatings. aps.org The key to achieving a high refractive index in organic materials is to incorporate structural units with high molar refraction. This is typically achieved by using atoms with high polarizability, such as sulfur, and by including highly conjugated aromatic structures. nih.gov

The naphtho[2,1-b]thiophene skeleton is an excellent candidate for creating HRIPs. The fusion of the naphthalene and thiophene rings results in an extended, polarizable π-electron system. Furthermore, the presence of sulfur, an element known to significantly increase refractive index due to the high polarizability of the S-S and C-S bonds, is integral to the core structure. mdpi.comnih.gov Research on the parent compound, dinaphtho[2,1-b:1′,2′-d]thiophene (DNT), revealed an exceptionally high refractive index of 1.808 (at 633 nm) for an organic small molecule, a property attributed to its flexible thiahelicene structure that allows for dense packing in amorphous films. rsc.org

Table 1: Refractive Index of Various Sulfur-Containing Polymers

Polymer/Molecule Refractive Index (nD at 589 nm) Key Structural Features Reference
Dinaphtho[2,1-b:1′,2′-d]thiophene (DNT) Film 1.808 Thiahelicene, Naphthothiophene rsc.org
Methylthio-substituted PPS (SMePPS) 1.81 High sulfur content (42 wt%) nih.gov
Thiol-yne Polymer (P3) 1.8433 Sulfur, Aromatic rings, Bromine nih.govchemrxiv.org

Chemical Sensors and Biosensors

The development of sensitive and selective chemical sensors and biosensors is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Thiophene-based materials are frequently employed in sensor design due to their excellent electronic and photophysical properties, which can be modulated by the presence of specific analytes. nih.govdtu.dk The fused naphthothiophene core of this compound provides a rigid, fluorescent platform that is ideal for creating "turn-on" or "turn-off" fluorescent sensors. rsc.org

The general principle involves connecting a receptor unit, which selectively binds to the target analyte, to the fluorescent naphthothiophene core. This binding event alters the electronic structure of the molecule, leading to a detectable change in its fluorescence intensity or wavelength. rsc.org The two bromo-substituents on the this compound molecule are strategically positioned to serve as versatile synthetic handles. Through cross-coupling reactions, various recognition moieties can be attached to the core, allowing for the rational design of sensors for a wide range of targets, from metal ions to biological molecules. ossila.comnih.gov

For instance, thiophene-based derivatives have been successfully used to create amperometric biosensors for glucose by immobilizing enzymes like glucose oxidase (GOx) within a conducting polythiophene film. nih.gov Similarly, other functionalized thiophenes have been designed as fluorescent probes for the highly selective detection of toxic heavy metal ions, such as Au³⁺. dtu.dk The high electron density and ability to engage in non-covalent interactions make the thiophene unit an effective transducer of the binding event into a measurable signal. dtu.dk The rigid and extended conjugation of the naphthothiophene system can further enhance sensitivity compared to simple thiophenes.

Table 2: Examples of Thiophene-Based Chemical and Biosensors

Sensor Base Target Analyte Detection Method Key Performance Metric Reference
2,5-di(2-thienyl)thieno[3,2-b]thiophene Glucose Amperometric Biosensing Sensitivity: 9.4 µA mM⁻¹ cm⁻² nih.gov
Carbazole-thiophene (CT) Au³⁺ Fluorescent "Turn-off" Detection of Au³⁺ in real samples dtu.dk
Thiophene-dicarboxylic acid Schiff base In³⁺ and PPi Fluorescent "Off-On-Off" Detection Limit (In³⁺): 4.48 x 10⁻⁸ M rsc.org

Charge Transport Layers in Electronic Devices

In organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the charge transport layer is a critical component that dictates device efficiency and stability. researchgate.net These layers facilitate the efficient movement of charge carriers (holes or electrons) between the active layer and the electrodes. google.com Materials with extended π-conjugated systems, good molecular packing, and appropriate energy levels are required for this purpose. mdpi.com

Thieno-fused aromatic compounds, including thienothiophenes and their derivatives, are widely investigated as materials for charge transport layers, particularly as hole transport materials (HTMs). ossila.com The fused ring structure of naphtho[2,1-b]thiophene promotes planarization and facilitates strong intermolecular π-π stacking, which is essential for efficient charge hopping between molecules. Incorporating additional thiophene units into polymer backbones has been shown to significantly enhance charge carrier mobilities. ru.nl

This compound can serve as a monomer for the synthesis of novel semiconducting polymers. The dibromo functionality allows for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling, to create well-defined polymer structures. umich.edu By combining the naphthothiophene unit with other electron-donating or electron-accepting moieties, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer can be precisely tuned to match the energy levels of other materials in a device, such as the perovskite layer in a solar cell. mdpi.comresearchgate.net This energy level alignment is crucial for minimizing energy loss and maximizing charge extraction efficiency. The resulting materials are promising for creating dopant-free hole transport layers that can improve the performance and long-term stability of perovskite solar cells. researchgate.net

Table 3: Performance of Thiophene-Based Materials in Charge Transport Applications

Material Application Mobility (cm² V⁻¹ s⁻¹) Device Performance (PCE) Reference
F8TTBTT Polymer Ambipolar FET Holes: 5 x 10⁻²; Electrons: 4 x 10⁻³ - ru.nl
NiOx/DQC-T Hole Transport Layer (PSC) - 18.12% mdpi.com
PTAA:BDT-Si Complex Hole Transport Layer (PSC) - >23% researchgate.net

Future Research Directions and Interdisciplinary Prospects

Rational Design Principles for Property Tuning in Naphthothiophene Derivatives

The future development of materials based on 2,5-Dibromonaphtho[2,1-b]thiophene hinges on the application of rational design principles to precisely tune their properties. The inherent characteristics of the naphtho[2,1-b]thiophene (B14763065) core, such as its extended π-conjugation, provide a robust platform for strategic chemical modifications. The bromine atoms at the 2 and 5 positions are not merely synthetic handles but key determinants of the molecule's electronic behavior.

The position of halogen substituents can significantly influence the photophysical properties of aromatic compounds. For instance, the placement of bromine atoms can alter non-radiative decay rates, a critical factor in the efficiency of light-emitting devices. rsc.org The electron-withdrawing nature of bromine can also be harnessed to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), impacting charge injection and transport in electronic devices.

Future design strategies will likely focus on:

Varying the number and position of halogen substituents: Exploring different bromination patterns on the naphthothiophene core to fine-tune electronic properties.

Introducing diverse functional groups: Replacing the bromine atoms with a variety of electron-donating or electron-withdrawing groups to systematically modify the optoelectronic characteristics.

Extending the π-conjugated system: Synthesizing larger, more complex architectures based on the this compound scaffold to enhance charge carrier mobility.

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of naphthothiophene-based materials is intrinsically linked to the development of efficient and environmentally benign synthetic methods. Traditional synthetic routes often rely on harsh reagents and multi-step procedures. Future research will prioritize the exploration of novel and sustainable synthetic methodologies to access this compound and its derivatives.

One promising avenue is the adoption of "green" chemistry principles. For example, the use of sodium halides as a source of electrophilic halogens in an environmentally friendly solvent like ethanol (B145695) has been reported for the synthesis of halogenated thiophenes. nih.govnih.gov This approach offers a safer and more sustainable alternative to traditional brominating agents.

Another innovative strategy involves the direct thienannulation of polycyclic aromatic hydrocarbons (PAHs) by simply heating them with elemental sulfur. sciencedaily.com This method could provide a more direct and atom-economical route to thiophene-fused PAHs like naphthothiophenes. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be crucial for improving efficiency and reducing waste. sciencedaily.com

Key areas for future synthetic exploration include:

Catalytic C-H bond activation: Developing catalytic systems that enable the direct functionalization of the naphthothiophene core, bypassing the need for pre-functionalized starting materials.

Flow chemistry: Utilizing microreactor technology to achieve better control over reaction parameters, improve safety, and enable scalable synthesis.

Photochemical and electrochemical methods: Exploring light- and electricity-driven reactions as sustainable alternatives to thermally driven processes. chim.it

Integration of Advanced Theoretical Modeling for Predictive Material Design

The integration of advanced theoretical modeling is poised to revolutionize the design of new materials based on this compound. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide deep insights into the structure-property relationships of these molecules before they are synthesized in the lab.

Theoretical calculations can be employed to predict a wide range of properties, including:

Molecular geometry and planarity.

HOMO and LUMO energy levels.

Absorption and emission spectra.

Charge transport characteristics.

Computational studies on related halogenated aromatic systems have demonstrated the power of these models in predicting reaction outcomes and electronic properties. science.gov By simulating the effects of different substituents and structural modifications, researchers can screen large numbers of virtual compounds and identify the most promising candidates for specific applications. This predictive capability can significantly accelerate the materials discovery process and reduce the experimental workload.

Future efforts in this area will likely involve:

Development of more accurate and efficient computational models: Improving the predictive power of theoretical methods for complex organic materials.

High-throughput virtual screening: Using computational workflows to rapidly assess the potential of large libraries of naphthothiophene derivatives.

Multiscale modeling: Combining quantum mechanical calculations with larger-scale simulations to model the behavior of materials in devices.

Development of Novel Device Architectures Incorporating Naphthothiophene-Based Materials

The unique electronic properties of this compound and its derivatives make them attractive candidates for a variety of organic electronic devices. Their rigid structure and potential for high charge carrier mobility are particularly well-suited for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Recent advances in organic electronics have seen the development of novel device architectures that can fully exploit the properties of advanced materials. For example, the design of donor-acceptor systems, where electron-rich and electron-poor materials are combined, is a key strategy for improving the efficiency of OPVs. The tunable electronic properties of functionalized naphthothiophenes make them ideal components for such systems.

Future research in this area will focus on:

Fabrication of high-performance OFETs: Optimizing the processing conditions and device structure to maximize the charge carrier mobility of naphthothiophene-based materials.

Development of efficient and stable OPVs: Incorporating naphthothiophene derivatives as either donor or acceptor materials in bulk heterojunction solar cells.

Exploration of other electronic applications: Investigating the potential of these materials in other devices, such as organic light-emitting diodes (OLEDs), sensors, and memory devices.

The performance of these devices is critically dependent on the interplay between the molecular structure of the active material and the device architecture. A deep understanding of these relationships will be essential for the rational design of next-generation organic electronic devices.

Interdisciplinary Collaboration in Naphthothiophene Science and Technology

The successful development and application of materials based on this compound will require a highly interdisciplinary approach. The field of organic electronics is a prime example of how collaboration between different scientific and engineering disciplines can drive rapid innovation. nih.gov

The journey from a single molecule to a functional device involves a complex interplay of expertise:

Synthetic chemists are needed to design and synthesize novel naphthothiophene derivatives with tailored properties.

Materials scientists are required to characterize the physical and electronic properties of these materials and to develop methods for processing them into thin films.

Physicists and engineers are essential for designing and fabricating electronic devices and for understanding the fundamental principles that govern their operation.

Computational scientists play a crucial role in providing theoretical insights and guiding experimental efforts.

Fostering strong collaborations between these different fields will be paramount. This can be achieved through joint research projects, workshops, and conferences that bring together researchers from diverse backgrounds. Such interdisciplinary efforts will be the key to unlocking the full potential of naphthothiophene science and technology and to translating fundamental discoveries into real-world applications.

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